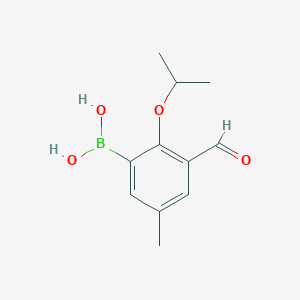

3-Formyl-2-isopropoxy-5-methylphenylboronic acid

説明

特性

IUPAC Name |

(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCSGBGUVKZHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584292 | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-52-0 | |

| Record name | Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Formyl-2-isopropoxy-5-methylphenylboronic acid: A Versatile Building Block for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-2-isopropoxy-5-methylphenylboronic acid stands as a significant, multi-functional reagent in the landscape of organic synthesis. Its unique arrangement of a boronic acid moiety, an aldehyde (formyl) group, a sterically influential isopropoxy group, and a methyl substituent on a phenyl ring makes it a highly valuable building block. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, purification strategies, and key applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The content herein is curated to provide not just procedural steps but also the underlying chemical principles and strategic considerations that are crucial for its effective utilization in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction: The Strategic Advantage of a Multi-Functional Boronic Acid

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science.[1][2] Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, but this has been largely dispelled, especially following the successful introduction of drugs like Bortezomib.[1][2] The incorporation of a boronic acid group can significantly alter the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules, often leading to enhanced therapeutic effects.[1][2]

3-Formyl-2-isopropoxy-5-methylphenylboronic acid is a prime example of a strategically designed building block. The boronic acid group is the cornerstone for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[3][4] The formyl group provides a reactive handle for a plethora of subsequent chemical transformations, such as reductive amination, condensation reactions, and oxidations, allowing for the facile introduction of diverse functionalities.[3] The isopropoxy and methyl groups on the phenyl ring offer steric and electronic modulation, influencing the reactivity of the boronic acid and the properties of the resulting coupled products. This combination of functionalities in a single molecule allows for complex molecular architectures to be constructed with high efficiency and precision.

Predicted Physicochemical Properties

While specific experimental data for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid is not extensively documented in publicly available literature, its properties can be reliably predicted based on the analysis of closely related analogs and the general characteristics of this compound class.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C11H15BO4 | Calculated based on the chemical structure. |

| Molecular Weight | 222.05 g/mol | Calculated from the molecular formula. A similar analog, (3-Bromo-2-isopropoxy-5-methylphenyl)boronic acid, has a molecular weight of 272.93 g/mol .[5] |

| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature.[3] |

| Melting Point | Expected to be in the range of 100-200 °C | The exact melting point will depend on the crystalline form and purity. For comparison, 3-isopropoxyphenylboronic acid catechol ester has a melting point of 49–51°C.[6] |

| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane, chloroform, and diethyl ether.[3] Limited solubility in water. | The organic substituents contribute to its solubility in organic media. The boronic acid moiety can impart some slight aqueous solubility, which can be enhanced by forming complexes with diols like mannitol or sorbitol.[7] |

| Stability | Sensitive to hydrolysis, particularly in aqueous conditions.[3] Pinacol esters of boronic acids show enhanced stability.[3] | The boronic acid group can be protected as a boronate ester (e.g., pinacol ester) to improve stability and ease of handling.[3] |

| pKa | Expected to be a weak acid. | The acidity of the boronic acid can be influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can increase acidity.[8] |

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid can be envisioned through a multi-step process starting from a readily available substituted phenol. The key steps would involve the introduction of the formyl group, followed by a directed ortho-metalation and borylation.

Diagram of the Proposed Synthetic Workflow

Caption: A proposed synthetic route to the target molecule.

Detailed Experimental Protocol (Hypothetical)

-

Protection: The starting substituted cresol is protected, for instance, as a methoxymethyl (MOM) ether, to prevent interference from the acidic phenolic proton in subsequent steps.

-

Formylation: A formyl group is introduced ortho to the protected hydroxyl group using a standard formylation reaction like the Duff or Reimer-Tiemann reaction.

-

Alkylation: The protected hydroxyl group is deprotected, and the resulting phenol is alkylated with an isopropyl halide in the presence of a base to yield the isopropoxy ether.

-

Directed Ortho-metalation and Borylation: The crucial C-H to C-B bond formation is achieved by directed ortho-metalation using a strong lithium base (e.g., n-butyllithium), followed by quenching the resulting aryllithium species with an electrophilic boron source like triisopropyl borate.[9]

-

Hydrolysis: The intermediate boronate ester is hydrolyzed under acidic conditions to afford the final 3-Formyl-2-isopropoxy-5-methylphenylboronic acid.[10]

Purification Strategies: Ensuring High Purity for Subsequent Reactions

The purity of the boronic acid is paramount for the success of subsequent coupling reactions. Several methods can be employed for the purification of boronic acids:

-

Recrystallization: For solid boronic acids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloroethane) can be an effective method for removing impurities.[11]

-

Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form crystalline adducts, which can often be easily separated from impurities.[12][13] The pure boronic acid can then be regenerated by treating the adduct with an acid.[13]

-

Chromatography: While challenging due to the potential for decomposition on silica gel, flash column chromatography can be used.[13] Using boric acid-impregnated silica gel can help to suppress the loss of the compound.[14] Reversed-phase chromatography (C18) can also be an option for some boronic acids.[13]

-

Acid-Base Extraction: An impure boronic acid can be dissolved in an organic solvent and treated with a base to form the boronate salt, which can be extracted into an aqueous layer. The aqueous layer is then acidified to precipitate the pure boronic acid.[15]

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The premier application of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide or triflate.[4][16]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[17]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[17][18]

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[17]

Experimental Protocol for a Typical Suzuki-Miyaura Reaction

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add 3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[19][20]

-

Solvent Addition: The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent or solvent mixture (e.g., toluene, dioxane, ethanol, often with a small amount of water) is added.[17][21]

-

Reaction Execution: The mixture is heated to the appropriate temperature (ranging from room temperature to reflux) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.[19][21]

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.[19]

Structural Considerations: The Potential for Tautomerism

Formyl-substituted phenylboronic acids, particularly those with the formyl group ortho to the boronic acid, can exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[8] This equilibrium is influenced by the solvent and the electronic properties of other substituents on the aromatic ring.[8]

Diagram of Tautomeric Equilibrium

Caption: Equilibrium between the open-chain and cyclic forms.

Understanding this tautomerism is crucial as the two forms may exhibit different reactivities and biological activities.

Conclusion

3-Formyl-2-isopropoxy-5-methylphenylboronic acid is a highly functionalized and versatile building block with significant potential in organic synthesis. Its utility is primarily anchored in its ability to participate in Suzuki-Miyaura cross-coupling reactions, while the formyl group provides a gateway for further molecular diversification. The strategic placement of the isopropoxy and methyl groups allows for fine-tuning of the electronic and steric properties of the resulting products. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, will empower researchers to leverage this valuable reagent in the creation of novel and complex molecules for a wide range of applications, from drug discovery to the development of advanced materials.

References

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Zhu, L., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 19(1), 548-557. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

- Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.

-

Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

-

Dai, J., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568-2572. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2007). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

-

PubChem. (n.d.). 3-Formylfuran-2-boronic acid. Retrieved from [Link]

-

YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (3-Bromo-2-isopropoxy-5-methylphenyl)boronic acid [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. researchgate.net [researchgate.net]

- 9. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. academic.oup.com [academic.oup.com]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Stability and Storage of Substituted Phenylboronic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern chemistry, serving as critical building blocks in catalysis, materials science, and particularly in pharmaceutical development through their use in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is intrinsically linked to their stability. Degradation not only reduces the effective concentration of the active reagent but can also introduce impurities that complicate reaction outcomes and purification processes. For professionals in drug development, where purity and process control are paramount, understanding the nuances of boronic acid stability is a matter of regulatory and practical necessity.

This guide provides a comprehensive, field-proven overview of the factors governing the stability of substituted phenylboronic acids. It moves beyond simple storage instructions to explain the core chemical principles behind their degradation, offering actionable protocols and strategies to ensure their integrity from the stockroom to the reaction vessel.

The Chemistry of Phenylboronic Acid Instability

The stability of a phenylboronic acid is not absolute; it exists in a dynamic equilibrium with its primary degradation product and is susceptible to other, often overlooked, decomposition pathways.

The Boronic Acid-Boroxine Equilibrium: The Primary Stability Concern

The most significant and common degradation pathway for boronic acids is the intermolecular dehydration of three molecules to form a six-membered cyclotrimeric anhydride known as a boroxine .[3][4] This is a reversible process, with the equilibrium position dictated by the presence of water.[5]

The conversion is driven by the removal of water, which can be accomplished through heating, azeotropic distillation, or storage under anhydrous conditions.[3][5] Conversely, the presence of water will hydrolyze the boroxine back to the corresponding boronic acid.[5] While this reversibility is useful, it means that a sample of solid boronic acid may, upon storage, contain a significant and variable percentage of its boroxine form, impacting stoichiometry in subsequent reactions.[5]

Figure 1. The reversible equilibrium between a phenylboronic acid and its corresponding boroxine.

Secondary Degradation Pathways

While boroxine formation is the primary concern for bulk storage, other degradation pathways can become significant under specific reaction or storage conditions.

-

Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying the reagent.[6] This side reaction is often observed during metal-catalyzed coupling reactions and is highly dependent on pH, with studies showing it can be accelerated under both acidic and basic conditions.[6][7] The mechanism can involve the boronate anion, making pH control a critical factor in minimizing this pathway.[7]

-

Oxidation: Boronic acids are susceptible to oxidation, particularly in biological contexts where reactive oxygen species may be present.[8][9] While less of a concern for solid-state storage in sealed containers, this pathway can impact reactions run in air or with certain oxidants. The ease of oxidation is substituent-dependent, and this reactivity must be considered during experimental design.[8]

Critical Factors Influencing Stability

Managing the stability of phenylboronic acids requires controlling the environmental and chemical factors that influence their degradation pathways.

Moisture and Solvents

As the boroxine equilibrium is governed by water, moisture is the single most critical environmental factor.

-

Atmospheric Moisture: Phenylboronic acids, especially those that are hygroscopic, can absorb water from the air, which may shift the boroxine content over time. However, the more common issue is the slow loss of water of hydration or residual solvent upon storage, leading to a gradual increase in boroxine content.[5]

-

Solvents: Dissolving a boronic acid in a completely anhydrous solvent can promote boroxine formation.[3] Conversely, using aqueous or protic solvents will favor the monomeric acid form. This is a key consideration for preparing stock solutions for reactions.

Temperature

Temperature primarily affects the rate of dehydration to the boroxine.

-

Elevated Temperatures: Heating a sample of boronic acid, even below its melting point, will drive off water and promote boroxine formation.[4][5] This is why boronic acids should be stored away from heat sources.[10]

-

Recommended Storage Temperature: For most phenylboronic acids, storage at a controlled room temperature of 15–25°C (59–77°F) is sufficient.[10] Refrigeration is generally not necessary unless the specific derivative is known to be thermally labile.

Impact of Phenyl Ring Substituents

The electronic nature of substituents on the phenyl ring has a significant impact on the properties and stability of the boronic acid.[11] Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, while electron-donating groups (EDGs) decrease it. This modulation of the boron's electron density influences its susceptibility to both boroxine formation and protodeboronation.[11][12]

| Substituent Type | Position (Example) | Effect on Boron Lewis Acidity | Impact on Stability | pKa Range |

| Electron-Withdrawing | para-NO₂ | Increases | Generally enhances stability towards oxidation but can affect other pathways. | ~7.2[12] |

| Electron-Withdrawing | ortho-NO₂ | Increases | Can offer coordinative stabilization against oxidation.[9] | - |

| Neutral | H | Baseline | Standard stability profile. | ~8.8[4] |

| Electron-Donating | para-OCH₃ | Decreases | Can influence reactivity and susceptibility to certain degradation pathways. | ~9.2[12] |

| Sterically Hindering | ortho-CH₃ | - | Steric bulk can hinder intermolecular dehydration, potentially slowing boroxine formation. | - |

Table 1: Influence of Phenyl Ring Substituents on Phenylboronic Acid Properties.

pH and Speciation

In aqueous solutions, boronic acids (R-B(OH)₂) exist in equilibrium with their anionic tetrahedral boronate form (R-B(OH)₃⁻).[13] The position of this equilibrium is pH-dependent, with the pKa of most phenylboronic acids falling in the 7-10 range.[12] The speciation is critical because the neutral trigonal acid and the anionic tetrahedral boronate can have different reactivity profiles, including their propensity for protodeboronation.[7][13]

Figure 2. pH-dependent equilibrium between the neutral trigonal and anionic tetrahedral forms of a boronic acid.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to maintain the long-term integrity of phenylboronic acids.

General Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 15–25°C (59–77°F)[10] | Avoids thermal degradation and dehydration to boroxine.[10] |

| Atmosphere | Inert gas (Argon, Nitrogen) overlay for long-term storage | Minimizes exposure to atmospheric moisture and oxygen. |

| Light | Store in opaque or amber containers | Protects from potential photolytic degradation, although this is a lesser concern for most arylboronic acids. |

| Location | Well-ventilated, dry chemical storage area | Prevents moisture uptake and ensures safety. |

| Segregation | Store away from strong oxidizing agents and highly basic or acidic substances | Prevents chemical incompatibility and accelerated degradation.[10] |

Table 2: Recommended Long-Term Storage Conditions for Solid Phenylboronic Acids.

Container and Packaging Requirements

The choice of container is critical to protect against environmental factors.

-

Recommended Materials: High-Density Polyethylene (HDPE), polypropylene, and amber glass are ideal materials as they are non-reactive and provide an excellent barrier to moisture.[10]

-

Sealing: Containers must be tightly sealed. For screw-top lids, ensure the liner is intact and provides an airtight seal. For long-term or sensitive storage, sealing the cap with paraffin film is a recommended best practice.[10]

Safe Handling and Incompatibilities

-

Handling: When handling solid boronic acids, always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10] If there is a risk of generating dust, a dust mask or respirator should be used.[10] Dispense materials in a fume hood or well-ventilated area.

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to rapid decomposition. Be mindful of the pH effects when mixing with strong acids or bases, which can accelerate protodeboronation.[7]

Analytical Methods for Stability Assessment

Regularly assessing the purity of a boronic acid, especially from an older batch or one stored improperly, is crucial for reliable and reproducible chemistry.

Protocol: Quantification of Boroxine Content by ¹H NMR Spectroscopy

Principle: The chemical shifts of the aromatic protons in the phenylboronic acid and the corresponding boroxine are typically distinct. By integrating the signals corresponding to each species, their relative ratio can be determined.

Methodology:

-

Sample Preparation: Accurately weigh ~10-20 mg of the boronic acid sample and dissolve it in a deuterated solvent that does not contain exchangeable protons, such as DMSO-d₆ or CDCl₃. Note: Using solvents like D₂O or CD₃OD will cause rapid hydrolysis of the boroxine, preventing its quantification.

-

Data Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for complete relaxation of all protons, which is critical for accurate integration.

-

Data Analysis:

-

Identify the distinct sets of aromatic signals for the boronic acid monomer and the boroxine trimer.

-

Carefully integrate a well-resolved signal (or group of signals) for the monomer (I_acid).

-

Integrate the corresponding signal(s) for the boroxine (I_boroxine).

-

Calculate the molar percentage of boronic acid using the formula: % Boronic Acid = [I_acid / (I_acid + I_boroxine)] * 100%

-

Protocol: Purity Assessment by Reverse-Phase HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the boronic acid from its boroxine, deboronated impurities, and other potential by-products.

Methodology:

-

Column Selection: A C18 column (e.g., XSelect Premier HSS T3) is a robust starting point for many substituted phenylboronic acids.

-

Mobile Phase: A gradient elution is typically required.

-

Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile or Methanol with the same acid modifier.

-

-

Gradient: A typical starting gradient would be 5-95% B over 15-20 minutes, followed by a re-equilibration step. This must be optimized for the specific analyte.

-

Detection: UV detection is standard, typically at 254 nm or the λ_max of the specific substituted phenyl ring.

-

Sample Preparation: Prepare a stock solution of the boronic acid in the mobile phase (e.g., 1 mg/mL in a 50:50 A:B mixture). Ensure the sample is fully dissolved before injection.

-

Analysis: Inject the sample and integrate all peaks. The purity is typically reported as the area percent of the main peak. The boroxine, if present, will often appear as a separate, less polar peak.

Workflow: Designing a Formal Stability Study

For drug development applications, a formal stability study according to ICH guidelines may be necessary.[14]

Figure 3. A generalized workflow for conducting a formal stability study on a phenylboronic acid.

Strategies for Enhancing Stability

When the inherent stability of a phenylboronic acid is insufficient for a desired application or long-term storage, it can be converted into a more robust derivative.

-

Conversion to Boronate Esters: Reacting the boronic acid with a diol, such as pinacol, forms a boronate ester. These esters are generally more stable towards protodeboronation and oxidation and are often easier to handle and purify than the free boronic acids.[15]

-

Formation of Trifluoroborate Salts: Treatment of boronic acids with KHF₂ yields highly crystalline and air-stable potassium trifluoroborate salts (R-BF₃K). This is an excellent strategy for long-term storage, as the salts are significantly more stable than the corresponding acids and can be easily converted back to the boronic acid or used directly in many coupling reactions.[16]

-

Intramolecular Coordination: Designing molecules with ortho-substituents capable of coordinating to the empty p-orbital of the boron atom can dramatically enhance stability, particularly against oxidation. For example, an ortho-carboxyl group can form an intramolecular dative bond, increasing oxidative stability by orders of magnitude.[9]

Conclusion

The stability of substituted phenylboronic acids is a multifaceted issue governed by a primary, reversible equilibrium with their boroxine anhydrides and influenced by a host of environmental and structural factors. For the research scientist and drug development professional, mastery over these factors is essential for ensuring the quality, reproducibility, and safety of their chemical processes. By implementing rigorous storage and handling protocols, employing appropriate analytical methods for quality control, and utilizing derivatization strategies when necessary, the full synthetic potential of these valuable reagents can be reliably harnessed.

References

-

Santos, I. C., & Marques, M. M. B. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3747. [Link]

-

Hallas, D. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Taft, R. W., & Levine, P. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12194-12204. [Link]

-

Wikipedia contributors. (2023). Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

-

ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]

-

Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

Kuvik, T., & Luliński, S. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4889-4897. [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

-

Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Kuivila, H. G., & Rhee, S.-W. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4889–4897. [Link]

-

Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1330-1336. [Link]

-

Rak, J., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4568-4577. [Link]

-

Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

-

ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pnas.org [pnas.org]

- 10. laballey.com [laballey.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction

Executive Summary

First published by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become one of the most powerful and widely utilized transformations in modern organic synthesis.[1] For their groundbreaking work, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.[1][2] The Suzuki-Miyaura reaction is indispensable in the pharmaceutical and fine chemical industries due to its remarkable functional group tolerance, mild reaction conditions, scalability, and the low toxicity of its boron-based reagents compared to other organometallics like organotins or organozincs.[3][4] This guide provides a comprehensive exploration of the reaction's core mechanism, a practical analysis of its key components, a self-validating experimental protocol, and field-proven troubleshooting strategies for researchers, scientists, and drug development professionals.

The Core Mechanism: A Dissection of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[2] The cycle is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Step 1: Oxidative Addition

The cycle initiates when the active Pd(0) catalyst inserts itself into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (R¹-X).[2][3] This step forms a square-planar Pd(II) intermediate. Oxidative addition is frequently the rate-determining step of the entire cycle.[3] The reactivity of the electrophile is a critical factor, with the general trend being:

I > OTf (triflate) > Br >> Cl [3][6]

This trend dictates the reaction conditions; while iodides and bromides often react under mild conditions, the less reactive chlorides typically require more specialized, highly active catalyst systems to proceed efficiently.[3]

Step 2: Transmetalation

In this crucial step, the organic group (R²) is transferred from the organoboron reagent to the palladium(II) center, displacing the halide or other leaving group.[3] This process is not spontaneous; it requires activation of the organoboron species by a base.[1][7] The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (e.g., a boronate), which enhances the polarization of the B-C bond and facilitates the transfer of the R² group to the palladium atom.[1][6][7]

Step 3: Reductive Elimination

The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center.[3] For this to occur, the two groups must first isomerize to be cis to one another on the square-planar complex.[6][8] The subsequent reductive elimination forms the new carbon-carbon bond in the final product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][8]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Solvent effects in palladium-catalyzed cross-coupling with boronic acids

Application Notes & Protocols

Topic: The Decisive Role of the Solvent in Palladium-Catalyzed Cross-Coupling with Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Mere Medium

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic synthesis, particularly within the pharmaceutical industry for the construction of biaryl and heteroaryl motifs.[1] Its success is rooted in a high degree of functional group tolerance, the operational simplicity, and the commercial availability of a vast array of boronic acid derivatives.[1] The canonical representation of the reaction involves an organoboron species, an organohalide, a palladium catalyst, and a base.[2] However, the fifth component—the solvent—is often relegated to a passive role as a simple medium for dissolution. This is a critical oversight.

This guide moves beyond that simplistic view to explore the solvent as an active and decisive parameter that profoundly influences every facet of the Suzuki-Miyaura reaction. From catalyst activation and stability to the rates of individual mechanistic steps and even final product selectivity, the choice of solvent is a key determinant of success.[3][4] Understanding the underlying causality of solvent effects empowers researchers to not only select the optimal solvent system for a known transformation but also to troubleshoot failed reactions and rationally design conditions for challenging new couplings.

The Mechanistic Impact of the Solvent

The solvent's influence permeates the entire catalytic cycle, which broadly consists of three key phases: oxidative addition, transmetalation, and reductive elimination.[5] Its properties—primarily polarity and coordinating ability—can accelerate or retard specific steps, and in some cases, even alter the nature of the catalytically active species itself.[6]

Catalyst Activation and Speciation

The journey begins before the cycle even starts. Many reactions use a Pd(II) precatalyst, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species. The solvent can directly participate in this reduction. For instance, dipolar aprotic solvents like DMF can be oxidized by Pd(II), facilitating the formation of Pd(0).[3] Similarly, the choice of solvent dictates the equilibrium and stability of the active catalyst.

-

Non-Polar Solvents (e.g., Toluene, Dioxane): These solvents are generally non-coordinating. They are excellent choices for neutral, pre-formed catalysts like Pd(PPh₃)₄.[3] In these media, the active catalyst is often a low-ligated, neutral species, for example, [Pd(L)].

-

Polar, Coordinating Solvents (e.g., DMF, MeCN, DMSO): These solvents can act as ligands, binding to the palladium center. This can be beneficial, stabilizing "ligandless" catalyst systems.[3] However, they can also compete with deliberately added phosphine or carbene ligands, potentially altering the catalyst's structure and reactivity.[6] This coordination can lead to the formation of species like [Pd(L)(solvent)], which may exhibit different reactivity and selectivity compared to the unsolvated catalyst.[7]

Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step of the cycle.[2] The solvent's polarity plays a crucial role here, particularly for more challenging substrates.

-

Effect of Polarity: The transition state of oxidative addition often involves significant charge separation. Polar solvents are better at stabilizing this charged or highly polar transition state, thus accelerating the reaction.[3] This effect is especially pronounced for substrates like aryl triflates, which react much faster in polar solvents via a nucleophilic displacement pathway.[8]

-

Solvent-Induced Selectivity: The coordinating ability of the solvent can dramatically switch chemoselectivity. In a seminal example involving the coupling of chloroaryl triflates, non-polar solvents like THF favor oxidative addition at the C-Cl bond. In contrast, polar coordinating solvents like MeCN or DMF favor addition at the C-OTf bond.[9] This is because the coordinating solvent can alter the active catalyst to a species that is more reactive towards the triflate group.[7][9]

Transmetalation

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[10] The solvent system is critical for this step to proceed efficiently.

-

Solubility is Paramount: The reaction is often multiphasic. The organic solvent (e.g., THF, Dioxane, Toluene) dissolves the aryl halide and the palladium complex, while an aqueous phase is required to dissolve the inorganic base (e.g., K₂CO₃, NaOH, K₃PO₄).[1][11] Without water, the base may have insufficient solubility and reactivity to activate the boronic acid.

-

Role of Protic Solvents: Protic solvents like alcohols (e.g., EtOH, iPrOH) or water can enhance catalyst activity and stability.[12] They can participate in hydrogen bonding networks, influencing the reactivity of the base and the borate species. In some ligandless systems, protic solvents are essential for catalytic activity.[3]

Practical Guide to Solvent Selection

A theoretical understanding must be paired with practical guidance. While there is no single "best" solvent, understanding the properties of common choices allows for rational selection.

Common Solvents and Their Characteristics

| Solvent | Class | Polarity | Coordinating Ability | Typical Use & Scientist's Notes |

| Toluene | Aromatic | Low | Non-coordinating | Workhorse for process chemistry. Good for reactions with neutral Pd(0) sources. High boiling point allows for elevated temperatures. Often used with water in a biphasic system.[1] |

| 1,4-Dioxane | Ether | Low-Medium | Weakly Coordinating | Versatile and very common. Miscible with water, allowing for homogeneous or biphasic conditions depending on the water content.[1][11] Be aware of peroxide formation. |

| Tetrahydrofuran (THF) | Ether | Medium | Coordinating | Excellent general-purpose solvent. Lower boiling point than dioxane, useful for reactions at moderate temperatures. Its coordinating ability can help stabilize catalysts.[11] |

| Acetonitrile (MeCN) | Nitrile | High | Coordinating | Polar, coordinating solvent. Can dramatically alter selectivity with certain substrates (see section 2.2).[9] Useful for solubilizing polar reagents. |

| N,N-Dimethylformamide (DMF) | Amide | High | Strongly Coordinating | Highly polar and coordinating. Excellent solubilizing power. Can participate in catalyst activation but may also compete with ligands.[1][3] High boiling point. |

| Ethanol/Water | Protic Mixture | High | Protic/Coordinating | Green and effective system. Excellent for dissolving inorganic bases and can enhance catalyst activity. Often used for coupling hydrophilic substrates.[12] |

| iso-Propyl Acetate (iPrOAc) | Ester | Medium | Weakly Coordinating | A greener alternative to ethers and aromatic solvents, identified as a recommended solvent for certain Suzuki couplings.[13] |

The Critical Role of Water

More often than not, water is a beneficial, if not essential, co-solvent in Suzuki-Miyaura couplings.[11]

-

Base Solubility: As mentioned, it is required to dissolve common inorganic bases.

-

Boronate Activation: Water facilitates the equilibrium between the boronic acid and the active borate species required for transmetalation.

-

Reaction Homogeneity: Depending on the organic solvent and the ratio (typically 2:1 to 10:1 organic:water), the system can range from a biphasic mixture to a homogeneous solution.[11] In all cases, vigorous stirring is essential to ensure efficient mass transport between phases.

Application Protocols

The following protocols are designed to be self-validating systems. The rationale behind critical steps is provided to build intuitive understanding and aid in troubleshooting.

Protocol 1: General Procedure for Biaryl Synthesis using a Dioxane/Water System

This protocol is a robust starting point for the coupling of a standard aryl bromide with an aryl boronic acid.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Aryl Boronic Acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized Water (1 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon source

Procedure:

-

Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Scientist's Note: Using a slight excess of the boronic acid component can help drive the reaction to completion and compensate for any potential protodeboronation side reactions.

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times.

-

Scientist's Note: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen. Establishing an inert atmosphere is crucial for catalyst longevity and obtaining high yields.

-

-

Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) followed by water (1 mL) via syringe.

-

Scientist's Note: The solvents should be degassed prior to use for optimal results. This can be done by bubbling inert gas through the solvent for 15-20 minutes or by a freeze-pump-thaw method.

-

-

Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Scientist's Note: Vigorous stirring is essential to ensure mixing in the biphasic system, facilitating the interaction of reagents across the phase boundary.

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Case Study - Solvent-Controlled Chemoselective Coupling of 1-chloro-4-(trifluoromethanesulfonyloxy)benzene

This protocol demonstrates how solvent choice dictates the reaction outcome, coupling selectively at either the C-Cl or C-OTf bond.[9]

A. Chloride-Selective Coupling (Non-Coordinating Solvent)

-

Solvent System: Toluene (4 mL) and Water (0.4 mL)

-

Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Procedure: Follow the general procedure above, using toluene/water as the solvent system at 100 °C. The primary product will be the result of coupling at the C-Cl position.

-

Rationale: In non-coordinating toluene, the active catalyst is a monoligated [Pd(PtBu₃)] species, which is more reactive towards the C-Cl bond.[9]

-

B. Triflate-Selective Coupling (Coordinating Solvent)

-

Solvent System: Acetonitrile (MeCN) (4 mL) and Water (0.4 mL)

-

Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Procedure: Follow the general procedure above, using MeCN/water as the solvent system at 80 °C. The primary product will be the result of coupling at the C-OTf position.

Conclusion

The solvent is a powerful tool for controlling reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. Its role extends far beyond simple dissolution to active participation in catalyst formation, stabilization, and the modulation of mechanistic pathways.[3][9] By understanding the interplay between solvent polarity, coordinating ability, and the individual steps of the catalytic cycle, researchers can make informed decisions to optimize reaction conditions, overcome synthetic challenges, and unlock new possibilities in chemical synthesis. The deliberate and intelligent choice of solvent is not an afterthought but a cornerstone of rational reaction design.

References

- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]

-

The Italian Association of Chemical Engineering. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

-

ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. aidic.it [aidic.it]

- 13. pubs.acs.org [pubs.acs.org]

How to prevent protodeboronation of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid

Technical Support Center: 3-Formyl-2-isopropoxy-5-methylphenylboronic acid

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this sterically hindered and electron-rich building block. We will address the common challenge of protodeboronation—an undesired side reaction that cleaves the crucial carbon-boron bond—and provide expert-driven troubleshooting strategies and optimized protocols to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when using 3-Formyl-2-isopropoxy-5-methylphenylboronic acid. Our goal is to explain the underlying chemical principles and provide actionable solutions.

Q1: What is protodeboronation and why is my 3-Formyl-2-isopropoxy-5-methylphenylboronic acid particularly susceptible to it?

A1: Protodeboronation is a chemical reaction where the C–B(OH)₂ bond of a boronic acid is cleaved and replaced by a C–H bond, effectively destroying your starting material.[1] This is one of the most prevalent decomposition pathways for boronic acids, especially during metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]

The susceptibility of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid stems from its unique electronic and steric profile:

-

Electronic Effects: The isopropoxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring. This makes the ipso-carbon (the carbon attached to boron) more susceptible to attack by a proton (protonolysis).

-

Steric Hindrance: The bulky ortho-isopropoxy group creates significant steric congestion around the boronic acid moiety. Sterically hindered arylboronic acids are often more prone to decomposition.[4]

-

Reaction Conditions: The reaction is most commonly catalyzed by a base, which is a required component of most Suzuki-Miyaura couplings.[2] The base attacks the boron atom to form a more reactive tetrahedral boronate species. While this is necessary for the desired transmetalation step, this boronate is also the key intermediate in the protodeboronation pathway.[1][5]

Q2: My Suzuki-Miyaura reaction is giving low yields, and I've identified 2-isopropoxy-4-methylbenzaldehyde as a major byproduct. How can I be sure protodeboronation is the culprit?

A2: The formation of 2-isopropoxy-4-methylbenzaldehyde is the definitive sign of protodeboronation. To confirm and quantify this, we recommend the following analytical workflow:

-

Work-up: After your reaction, perform a standard aqueous work-up.

-

Analysis: Analyze the crude reaction mixture using LC-MS and ¹H NMR.

-

LC-MS: You will see a mass peak corresponding to your desired coupled product and another major peak corresponding to the mass of the protodeboronated byproduct.

-

¹H NMR: Compare the spectrum of your crude product to the known spectra of your starting materials and the desired product. The presence of new aromatic and aldehyde proton signals matching those of 2-isopropoxy-4-methylbenzaldehyde confirms the side reaction. You can determine the ratio of product to byproduct by integrating key, non-overlapping peaks.

-

Q3: What are the most critical experimental parameters to adjust to minimize protodeboronation?

A3: Controlling the reaction environment is paramount. The choice of base, solvent, and temperature has the most significant impact on the rate of protodeboronation versus the rate of productive coupling.

-

The Role of the Base: The base is a double-edged sword. While essential for the catalytic cycle, strong bases or high concentrations dramatically accelerate protodeboronation.[2][6][7] We strongly recommend avoiding strong inorganic bases like NaOH and KOH.

-

Recommendation: Use milder bases such as K₃PO₄ or Cs₂CO₃ . These provide sufficient basicity to promote catalysis while minimizing boronic acid decomposition.

-

-

Solvent System: Water is the proton source for protodeboronation.[8] While many Suzuki protocols use aqueous/organic mixtures to dissolve the base, minimizing water content is crucial.

-

Recommendation: Use anhydrous solvents like 1,4-dioxane , THF , or toluene with a base that has some solubility (like K₃PO₄, which can be effective even as a suspension). If an aqueous solution is necessary, keep the water content to a minimum (e.g., a 10:1 or greater organic:aqueous ratio).

-

-

Temperature and Reaction Time: Higher temperatures accelerate all reactions, including protodeboronation.

-

Recommendation: Use a highly active palladium catalyst system that allows the reaction to proceed at a lower temperature (e.g., 60–80 °C) and for a shorter duration. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting materials are consumed.

-

Q4: How can my choice of catalyst and ligand influence the outcome?

A4: The goal is to make the Suzuki-Miyaura catalytic cycle turn over much faster than the rate of protodeboronation. Modern catalyst systems are designed for precisely this purpose.

-

Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-determining reductive elimination step of the catalytic cycle, leading to rapid product formation. They also stabilize the palladium center.

-

Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or RuPhos are excellent choices for coupling sterically hindered partners.

-

-

Palladium Precatalyst: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) that rapidly forms the active catalytic species. This avoids long induction periods where the boronic acid can decompose.

-

"Slow Release" Strategy: For extremely sensitive substrates, consider converting the boronic acid to a more stable derivative that slowly releases the active boronic acid under the reaction conditions.[1] Common examples include MIDA boronates or potassium trifluoroborate salts.[1][9][10] This keeps the instantaneous concentration of the unstable free boronic acid very low, thus kinetically favoring the desired coupling reaction.

Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it is essential to visualize the competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.

Caption: Competing pathways for an arylboronic acid in a Suzuki coupling reaction.

Optimized Experimental Protocols

Here we provide detailed, field-proven protocols designed to maximize your yield and minimize byproduct formation.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a modern catalyst system and mild conditions suitable for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid.

Materials:

-

3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

SPhos Pd G3 Precatalyst (1-2 mol%)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (de-gassed)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by de-gassed water to create a 10:1 dioxane:water mixture. The final concentration of the aryl halide should be approximately 0.1 M.

-

Reaction: Place the vial in a pre-heated oil bath or heating block set to 80 °C.

-

Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via TLC or LC-MS (typically complete within 2-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Protection as a Boronate Ester

If the boronic acid proves to be exceptionally unstable even under optimized conditions, converting it to a more stable pinacol ester prior to coupling is a robust alternative.

Procedure:

-

Esterification: In a round-bottom flask, dissolve 3-Formyl-2-isopropoxy-5-methylphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in toluene.

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete in 2-4 hours when no more water collects.

-

Isolation: Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude pinacol boronate ester is often pure enough to be used directly in the Suzuki-Miyaura coupling protocol described above (use 1.2 equiv of the crude ester).

Troubleshooting Decision Guide

Use this flowchart to diagnose and solve issues related to protodeboronation.

Caption: A step-by-step guide for troubleshooting protodeboronation.

Summary of Recommended Conditions

For quick reference, this table summarizes the key parameters discussed.

| Parameter | Standard Conditions (Prone to PDB) | Recommended Conditions (PDB Minimized) | Rationale |

| Base | NaOH, KOH, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Milder bases reduce the rate of base-catalyzed decomposition.[2] |

| Solvent | Dioxane/H₂O (2:1), THF/H₂O (2:1) | Dioxane/H₂O (10:1), Toluene, Anhydrous THF | Minimizes the concentration of the proton source required for PDB.[8] |

| Temperature | 100-110 °C | 60-80 °C | Lower temperature slows the decomposition pathway. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Buchwald Precatalysts (G3/G4) + SPhos/XPhos | Highly active catalysts accelerate the desired coupling, outcompeting PDB. |

| Boron Source | Boronic Acid | Boronic Acid (carefully) or Boronate Ester | Esters provide greater stability and slow release of the active species.[1][9] |

References

-

Wikipedia. Protodeboronation. [Link]

-

Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]

-

Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

-

Leach, A. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Protodeboronation. [Link]

-

Chekshin, N., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

-

Kuivila, H. G., et al. (1963). ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. ResearchGate. [Link]

-

Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

-

ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

-

Chekshin, N., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low yield in Suzuki coupling with ortho-substituted boronic acids

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, particularly when using sterically hindered substrates like ortho-substituted boronic acids.

As a Senior Application Scientist, I've seen firsthand how the subtle interplay of catalysts, ligands, bases, and solvents can dramatically impact the success of these powerful C-C bond-forming reactions. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to not only solve your immediate issues but also to develop a robust, rational approach to reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield so low when using an ortho-substituted boronic acid?

A: The primary reason is steric hindrance. The bulky ortho-substituent on the boronic acid physically obstructs the palladium catalyst, impeding crucial steps in the catalytic cycle.[1][2] Specifically, the transmetalation step (where the organic group is transferred from boron to palladium) and the subsequent reductive elimination step (which forms the desired C-C bond) are often the rate-limiting steps and are highly sensitive to steric bulk.[1][3]

Q2: I see a lot of starting material remaining. What's the most likely cause?

A: Unreacted starting material typically points to a problem with one of the initial steps of the catalytic cycle. This could be inefficient oxidative addition of the aryl halide to the Pd(0) catalyst or a stalled transmetalation step due to steric hindrance.[4][5] Your choice of ligand and base is critical for overcoming these hurdles.

Q3: My boronic acid seems to be decomposing. What is happening?

A: This is likely due to a side reaction called protodeboronation, where the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom.[6] This process can be catalyzed by the base or even the palladium complex itself.[6] Using anhydrous solvents, carefully selecting the base, and ensuring a rapid coupling reaction can minimize this issue.

Q4: Can I use the same conditions for an ortho-substituted aryl halide as I do for an ortho-substituted boronic acid?

A: Not necessarily. While both introduce steric challenges, the electronic properties of the substrates also play a significant role. For instance, electron-poor aryl halides undergo oxidative addition more readily.[7] The optimal ligand and conditions will depend on the specific combination of both coupling partners. A systematic screening of conditions is often necessary.[4][8]

In-Depth Troubleshooting Guide

Problem: Low or No Product Formation with ortho-Substituted Boronic Acids

The central challenge with ortho-substituted substrates is overcoming the steric clash that slows down key steps in the catalytic cycle. The following guide provides a systematic approach to diagnosing and solving this common issue.

The Suzuki-Miyaura catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[5] With sterically demanding substrates, the latter two steps are often compromised.

Troubleshooting Workflow: A Step-by-Step Approach

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow guides you through the most critical parameters to investigate.

Step 1: Optimize the Ligand (The Most Critical Factor)

The Rationale: The ligand is arguably the most powerful tool for overcoming steric hindrance. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[3][9] They promote the crucial reductive elimination step and can stabilize the coordinatively unsaturated palladium species necessary for efficient catalysis.[3][10]

Recommended Actions:

-

Switch to Buchwald-type Ligands: These are the gold standard for challenging couplings. They possess the ideal combination of steric bulk and electron-donating properties.[11]

-

Perform a Ligand Screen: If your initial choice fails, test a small panel of ligands known to be effective for sterically demanding substrates.

Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings

| Ligand Name | Structure (Example) | Key Features & When to Use |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent general-purpose ligand for a wide range of substrates, including many hindered ones. A great starting point. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Often provides higher activity than SPhos for extremely hindered or electron-rich aryl chlorides.[11] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Its unique electronic properties can sometimes succeed where others fail, particularly with heteroaromatic substrates.[12] |

| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The increased steric bulk can be beneficial for tetra-ortho-substituted biaryl synthesis.[1] |

| PEPPSI-IPr | palladium(II) dichloride | An example of a robust Pd-NHC precatalyst that shows high efficiency for hindered substrates.[13][14] |

Step 2: Screen Different Bases

The Rationale: The base plays a multifaceted role. It is required to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation.[15][16] The choice of base can affect reaction rates and the prevalence of side reactions like protodeboronation.

Recommended Actions:

-

Moderate vs. Strong Bases: For sensitive substrates, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to prevent degradation. For more robust systems, a stronger base like cesium carbonate (Cs₂CO₃) can accelerate the reaction.

-

Consider Solubility: The solubility of the inorganic base and the boronate salt formed can be crucial. K₃PO₄ is often a good choice due to its favorable solubility profile in common Suzuki solvent systems.

Table 2: Common Bases for Hindered Suzuki Couplings

| Base | Strength | Typical Solvents | Comments |

| K₃PO₄ | Moderate | Toluene/H₂O, Dioxane/H₂O | Often the best first choice. Effective at promoting boronate formation without being overly harsh. |

| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Highly effective but can promote side reactions. Its high solubility can be advantageous.[17] |

| K₂CO₃ | Mild | Toluene/H₂O, DMF | A milder, cost-effective option. May require higher temperatures or longer reaction times.[18] |

| t-BuOK | Very Strong | Dioxane, Toluene (anhydrous) | Used in specific cases, often with NHC ligands, for extremely challenging couplings.[14] |

Step 3: Evaluate the Solvent System

The Rationale: The solvent must solubilize all components of the reaction and can influence the stability of catalytic intermediates. Aprotic polar solvents are generally preferred.

Recommended Actions:

-

Standard Solvents: 1,4-Dioxane or Toluene, often with a small amount of water, are the most common and effective solvents. The water is crucial for dissolving the base and facilitating the formation of the active boronate.[4]

-